Monoaminoguanidinium nitrate
Description
Historical Trajectory of Guanidinium (B1211019) Compound Discovery and Early Investigations
The journey into the world of guanidinium compounds began in 1861 when Adolph Strecker first synthesized guanidine (B92328) by degrading guanine, a compound he isolated from guano. britannica.com This discovery laid the groundwork for over a century and a half of research into a fascinating class of nitrogen-rich organic compounds. acs.org Although guanidine was identified in the 19th century, a significant development in its synthesis came in 1907 when Italian chemist Celso Ulpiani was granted a German patent for producing guanidinium nitrate (B79036) from the reaction of dicyanamide (B8802431) with a strong acid. acs.org
Early investigations into guanidinium compounds were diverse. By the early 20th century, researchers were exploring their practical applications. For instance, a 1931 study by Smith, Sabetta, and Steinbach, Jr. detailed the conversion of dicyandiamide (B1669379) to guanidinium nitrate and subsequently to the powerful explosive, nitroguanidine (B56551). acs.org Around the same period, the physiological effects of guanidine derivatives were also being noted, with some being used in the treatment of diabetes before the discovery of insulin. wikipedia.org In 1935, an X-ray crystal analysis of guanidinium iodide provided the first structural insights, revealing a symmetrical, planar ion where all three nitrogen atoms are identically linked to the central carbon atom. britannica.com These foundational studies, spanning synthesis, application, and structural elucidation, set the stage for more complex investigations in the decades to follow.
Evolution of Research Paradigms for Monoaminoguanidinium Nitrate and Related Guanidine Salts
The research focus on guanidine salts, including this compound, has evolved significantly over time, branching into various specialized fields. Initially, much of the interest in compounds like guanidinium nitrate and its derivatives was driven by their energetic properties. britannica.comacs.org This led to extensive research into their use in explosives and propellants. acs.orgjustia.com For example, this compound (MAGN) was identified as a promising fuel in pyrotechnic formulations for the dissemination of chemical agents, with studies in the 1960s optimizing its performance. governmentattic.org
In parallel, the biological and medicinal applications of guanidine compounds became a major research paradigm. nih.gov The guanidinium group, a key feature in the amino acid arginine, was recognized for its role in cellular uptake, leading to the development of guanidinium-rich molecules as transporters for delivering drugs and other bioactive cargos into cells. acs.org This has become a significant area of research in its own right. acs.orgnih.gov
More recently, the paradigm has shifted again to include the role of guanidinium salts in organocatalysis and materials science. researchgate.net Guanidinium salts are now employed as hydrogen-bond-donor catalysts, and their unique properties are being harnessed in the synthesis of complex molecules. researchgate.net The development of new synthetic methods, such as mechanochemistry, reflects a modern research trend towards more sustainable and efficient chemical processes for producing guanidine derivatives. beilstein-journals.org The study of this compound and its relatives has thus transitioned from a focus on synthesis and energetic applications to a more nuanced exploration of their roles in biochemistry, medicine, and advanced materials.
Contemporary Relevance of this compound in Advanced Chemical Science and Emerging Technologies
This compound and the broader class of guanidinium salts continue to be highly relevant in modern science and technology. In the field of energetic materials, research is ongoing to develop more powerful, less sensitive, and more environmentally friendly propellants and explosives. core.ac.uk this compound and its derivatives, such as triaminoguanidinium nitrate (TAGN), are key components in these efforts due to their high nitrogen content and the gaseous nature of their decomposition products. justia.comgovernmentattic.org
The unique chemical properties of the guanidinium group have also made these compounds valuable in supramolecular chemistry and materials science. They are used as building blocks for creating complex architectures and as organocatalysts in a variety of chemical reactions. researchgate.net The ability of the guanidinium cation to form strong hydrogen bonds is being exploited in the design of new materials and sensors. beilstein-journals.org
Furthermore, the convergence of chemistry and biology has opened up new avenues for guanidinium compounds. unicri.org Their role in facilitating cellular transport is being leveraged in the development of new drug delivery systems and gene therapies. acs.org The study of guanidinium derivatives also extends to understanding fundamental biological processes, such as protein folding and enzyme mechanisms. plos.org As technology advances, the versatility of this compound and related salts ensures their continued importance in fields ranging from defense and aerospace to medicine and sustainable chemistry. unicri.org
Data Tables
Table 1: Properties of Selected Guanidinium Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Key Application Area(s) |
| Guanidine | CH₅N₃ | 59.07 | Production of plastics, explosives |
| Guanidinium Nitrate | CH₆N₄O₃ | 122.08 | Explosives, Gas generants |
| This compound | CH₇N₅O₃ | 137.09 | Pyrotechnic fuel, Propellants |
| Nitroguanidine | CH₄N₄O₂ | 104.07 | Explosive, Propellant ingredient |
| Triaminoguanidinium Nitrate | CH₉N₇O₃ | 167.12 | Gun propellants |
Table 2: Timeline of Key Developments in Guanidinium Compound Research
| Year | Development | Significance |
| 1861 | Adolph Strecker synthesizes guanidine from guanine. britannica.com | First isolation and naming of the parent compound. britannica.com |
| 1907 | Celso Ulpiani patents a method to produce guanidinium nitrate. acs.org | Provided an efficient synthesis route for a key guanidinium salt. acs.org |
| 1931 | Publication on the conversion of dicyandiamide to nitroguanidine. acs.org | Highlighted the early interest in energetic applications. acs.org |
| 1935 | X-ray crystal analysis of guanidinium iodide is conducted. britannica.com | Provided the first structural data on the guanidinium ion. britannica.com |
| 1960s | Research on this compound (MAGN) as a pyrotechnic fuel. governmentattic.org | Established MAGN as a useful energetic material. governmentattic.org |
| 1980s-Present | Guanidinium groups are explored as molecular transporters for cellular delivery. acs.org | Opened up major applications in biochemistry and medicine. acs.org |
| 2000s-Present | Guanidinium salts are widely used as organocatalysts. researchgate.net | Established a new paradigm for guanidinium compounds in synthetic chemistry. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
CH7N5O3 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
amino(diaminomethylidene)azanium;nitrate |
InChI |
InChI=1S/CH6N4.NO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);/q;-1/p+1 |
InChI Key |
HSONFTLNXQUFQR-UHFFFAOYSA-O |
Canonical SMILES |
C(=[NH+]N)(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Monoaminoguanidinium Nitrate
Industrial-Scale Synthesis Considerations for Monoaminoguanidinium Nitrate (B79036)
The transition from laboratory-scale synthesis to industrial-scale production of Monoaminoguanidinium Nitrate (MAGN) introduces significant complexities. While bench-top synthesis focuses on proof-of-concept and characterization, industrial manufacturing prioritizes process robustness, safety, economic viability, and consistent product quality. The primary synthesis route involves the neutralization of an aminoguanidine (B1677879) base with nitric acid. The challenges in scaling this process are multifaceted, encompassing rigorous control over reaction parameters, management of large thermal loads, and ensuring the final product meets stringent purity specifications required for its applications in energetic materials. The engineering and economic considerations for MAGN production share a foundation with those of its parent compound, guanidinium (B1211019) nitrate, but are further complicated by the presence of the amino group, which can introduce additional reaction pathways and potential impurities.
Process Engineering Challenges in Guanidinium Nitrate Manufacturing
The process engineering challenges encountered in the large-scale production of guanidinium nitrate (GN) are directly analogous and foundational to the manufacturing of MAGN. These challenges primarily revolve around managing a highly exothermic, corrosive, and potentially hazardous reaction environment.
Thermal Management: The neutralization of a guanidinium-type base with nitric acid is a strongly exothermic reaction. On an industrial scale, the high volume of reactants generates a substantial amount of heat. Inadequate heat removal can lead to a rapid temperature increase, or thermal runaway, which can cause solvent boiling, uncontrolled side reactions, and product decomposition. Effective thermal management requires sophisticated reactor designs, such as jacketed reactors with high-efficiency cooling fluids, internal cooling coils, or continuous flow reactors that offer a much higher surface-area-to-volume ratio for superior heat transfer.
Corrosion Control: Nitric acid, a key reactant, is highly corrosive to many standard materials. The selection of materials for the reactor, piping, valves, and sensors is critical to ensure process integrity and longevity. Materials such as 316L stainless steel, titanium, or glass-lined steel reactors are often necessary to withstand the corrosive conditions, representing a significant capital investment.
Mass Transfer and Mixing: Achieving a homogenous reaction mixture is essential for maximizing yield and minimizing the formation of impurities. In large batch reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to undesirable side reactions. The design of the agitation system, including impeller type, speed, and the use of baffles, is a critical engineering parameter that must be optimized to ensure uniform mass and heat distribution throughout the reactor volume.
Crystallization and Product Isolation: The final step of isolating the crystalline product requires precise control over the crystallization process. Factors such as cooling rate, solvent concentration, and agitation influence the final product's particle size distribution, morphology, and purity. Large-scale filtration and drying equipment must be designed to handle the product efficiently without causing mechanical degradation or introducing contaminants.
Below is a data table summarizing key engineering challenges and corresponding mitigation strategies.
| Engineering Challenge | Primary Cause | Consequence of Failure | Industrial Mitigation Strategy |
|---|---|---|---|
| Thermal Runaway | High exothermicity of neutralization reaction | Product decomposition, solvent boiling, process instability | Jacketed reactors, internal cooling coils, continuous flow reactors, precise reactant feed control |
| Material Corrosion | Use of concentrated nitric acid | Equipment failure, product contamination with metal ions | Use of corrosion-resistant materials (e.g., glass-lined steel, 316L SS, titanium) |
| Poor Mass Transfer | Inefficient mixing in large-volume reactors | Localized hot spots, reduced yield, increased impurity formation | Optimized agitator/impeller design, reactor baffling, process analytical technology (PAT) for monitoring |
| Inconsistent Product Morphology | Uncontrolled crystallization conditions | Poor filterability, inconsistent bulk density, caking | Controlled cooling profiles, use of anti-solvents, seeding, classified crystallization |
Economic Aspects of Large-Scale this compound Production
The economic feasibility of industrial MAGN production is determined by a balance of capital expenditure (CapEx), operational expenditure (OpEx), and market value. A detailed economic analysis is crucial for process design and optimization.
Raw Material Costs: The cost of precursors is the single largest contributor to the final product cost. Key raw materials include a source for the aminoguanidine cation (often derived from nitroguanidine (B56551) or dicyandiamide) and nitric acid. The purity, availability, and price stability of these feedstocks are dominant economic factors. Optimizing reaction stoichiometry and achieving high conversion rates are paramount to minimizing waste and raw material consumption.
Capital Expenditure (CapEx): This includes the initial investment in plant and equipment. As highlighted in the process engineering section, the need for specialized, corrosion-resistant reactors, sophisticated cooling systems, and robust purification equipment results in high upfront costs. The choice between a batch process (lower initial CapEx, less efficient) and a continuous process (higher initial CapEx, more efficient for high-volume production) is a critical economic decision.
Operational Expenditure (OpEx): OpEx encompasses ongoing costs such as energy, labor, maintenance, and waste disposal. Energy consumption is a significant factor, driven by the need for extensive cooling during the reaction and heating during solvent-based purification and drying steps. Process optimization aimed at reducing cycle times and energy inputs can substantially lower OpEx.
The following table provides a representative breakdown of cost contributors in a typical chemical manufacturing process for a specialty energetic material like MAGN.
| Cost Category | Typical Contribution to Total Cost | Key Economic Drivers | Optimization Focus |
|---|---|---|---|
| Raw Materials | 50 - 65% | Cost of nitroguanidine/dicyandiamide (B1669379), nitric acid price volatility | Maximizing reaction yield, minimizing excess reactants, efficient feedstock sourcing |
| Energy | 15 - 20% | Electricity for cooling/agitation, steam for heating/drying | Optimizing reaction temperature, heat integration, efficient drying technologies |
| Capital Depreciation | 10 - 15% | Initial cost of specialized reactors and purification units | Process intensification, selecting continuous vs. batch processing based on scale |
| Labor & Maintenance | 5 - 10% | Operator salaries, equipment upkeep, analytical support | Process automation, robust equipment design to minimize downtime |
| Waste Management | 3 - 5% | Treatment of spent acid, solvent recovery, disposal of off-spec product | Improving process selectivity, implementing solvent recycling loops |
Impurity Management and Purification Strategies in Industrial Synthesis
For an energetic material like MAGN, purity is not merely a matter of quality but is directly linked to performance, stability, and reliability. Therefore, impurity management is a critical aspect of industrial synthesis.
Sources and Types of Impurities: Impurities in MAGN can originate from several sources:
Unreacted Starting Materials: Residual aminoguanidine or nitric acid in the final product.
Synthesis Byproducts: The synthesis of aminoguanidine itself can produce related compounds. If the feedstock is not pure, impurities like diaminoguanidinium nitrate or guanidinium nitrate can be carried through and co-crystallize with the final product.
Degradation Products: Excessive heat or pH deviations during the reaction or drying can cause decomposition of the MAGN molecule.
Inorganic Salts: If precursors like aminoguanidine bicarbonate or sulfate (B86663) are used and converted, residual salts (e.g., nitrates of other cations) can contaminate the product.
Impact of Impurities: Even small amounts of impurities can have a significant impact. For instance, acidic or basic impurities can catalyze decomposition, reducing the thermal stability of the material. Hygroscopic impurities can increase the product's tendency to absorb atmospheric moisture, leading to caking and altering its energetic properties. The presence of other guanidinium salts can change the oxygen balance and density of the material.
Purification Strategies: The primary method for purifying MAGN on an industrial scale is recrystallization . This process leverages the difference in solubility between MAGN and its impurities in a given solvent system. The crude product is dissolved in a suitable solvent (e.g., water or an alcohol-water mixture) at an elevated temperature to form a saturated solution. The solution is then cooled under controlled conditions, causing the purer MAGN to crystallize while the majority of impurities remain dissolved in the mother liquor. The choice of solvent is critical; it must provide good solubility at high temperatures and poor solubility at low temperatures for MAGN, while keeping impurities dissolved. Multiple recrystallization steps may be required to achieve the desired purity level. Following crystallization, the product is filtered and washed with a small amount of cold, pure solvent to remove any residual mother liquor from the crystal surfaces before drying.
The table below outlines common impurities and the strategies for their control.
| Potential Impurity | Likely Source | Potential Impact on Final Product | Control & Purification Strategy |
|---|---|---|---|
| Guanidinium nitrate | Impurity in aminoguanidine feedstock | Alters oxygen balance, density, and energetic performance | Use of high-purity feedstock; removal via recrystallization |
| Unreacted Nitric Acid | Improper stoichiometric control; inefficient mixing | Reduces thermal stability; highly corrosive | Precise pH control during reaction; washing of final product; recrystallization |
| Diaminoguanidinium nitrate | Byproduct from aminoguanidine synthesis | Affects crystal structure and energetic output | Purification of aminoguanidine precursor; controlled recrystallization |
| Inorganic Salts (e.g., Zinc Nitrate) | Carryover from synthesis steps (e.g., reduction of nitroguanidine using Zinc) | Increases hygroscopicity; acts as inert mass | Thorough washing and multi-stage recrystallization |
Theoretical and Computational Investigations of Monoaminoguanidinium Nitrate
Quantum Chemical Calculations on Monoaminoguanidinium Nitrate (B79036) Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These properties are dictated by the molecule's electronic structure. For an ionic compound like monoaminoguanidinium nitrate, calculations focus on both the monoaminoguanidinium cation ([CH₆N₄]⁺) and the nitrate anion (NO₃⁻), as well as the ion pair.
These studies employ various levels of theory to approximate solutions to the Schrödinger equation. The choice of method represents a trade-off between computational cost and accuracy, with high-level methods providing more precise results but requiring greater computational resources.
Density Functional Theory (DFT) Studies on Guanidinium (B1211019) and Amino-Guanidinium Ions
Density Functional Theory (DFT) is a widely used quantum chemical method for studying energetic materials and their components. It calculates the electronic structure of a system based on its electron density, offering a good balance of accuracy and computational efficiency. DFT studies on the aminoguanidinium cation focus on understanding its geometry, charge distribution, and the nature of its chemical bonds. scispace.comrsc.org
In its solid state, aminoguanidine (B1677879) typically exists as a mono- or di-cation, highlighting its basic nature. rsc.org The nitrogen-rich and asymmetric structure of the aminoguanidinium cation makes it an excellent chelating ligand and a precursor for various complexes. rsc.org DFT calculations, often performed with software like Gaussian, help to elucidate the bonding modes and chemical parameters of these complexes. scispace.com For instance, studies on copper and iron complexes with aminoguanidine have been conducted at the M05(SMD)/6-311+G(d,p) level of theory to investigate their stability and antioxidant activity. acs.orgmdpi.com These calculations reveal that the N₄ hydrazine (B178648) nitrogen is often the most basic and strongest coordinating site. acs.org Frontier molecular orbital analysis (HOMO-LUMO) derived from DFT is used to calculate key chemical parameters that describe the reactivity of the molecule. scispace.com
| Method/Functional | Basis Set | Application/Notes | Source |
|---|---|---|---|
| M05 | 6-311+G(d,p) | Used for studying metal complexes with aminoguanidine, including solvent effects via the SMD model. | acs.orgmdpi.com |
| B3LYP | 6-31+G(d) | An earlier level of theory used for studying Cu(II) complexes with aminoguanidine. | acs.orgnih.gov |
| ωB97X-D | 6-311++G(d,p) | Used for geometry optimization in studies of guanidinium nitrate decomposition pathways. | jes.or.jp |
Ab Initio Methods Applied to this compound and Analogues
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more accurate but also more computationally demanding than DFT.
For energetic compounds, highly accurate ab initio methods like the Complete Basis Set (CBS-QB3) are employed to calculate thermodynamic properties such as heats of formation and reaction energy barriers. jes.or.jp A study on the decomposition of guanidinium nitrate utilized the CBS-QB3 level of theory to investigate the potential energy surfaces of various reaction pathways in the liquid phase. jes.or.jp Such calculations are critical for determining the most plausible decomposition mechanisms by providing reliable energy values for reactants, transition states, and products. jes.or.jp These high-level methods serve as benchmarks for less computationally expensive methods and are essential for building accurate predictive models of chemical reactivity.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the material's behavior at the atomic scale, bridging the gap between quantum chemical calculations on single molecules and the bulk properties of the material.
For this compound, MD simulations can be used to investigate properties of the material in its condensed phases (solid or molten). First-principles molecular dynamics (FPMD), where forces are calculated "on-the-fly" using DFT, can be employed to model complex systems like molten salts. rsc.org These simulations typically involve setting up a simulation cell with a number of ions, equilibrating the system at a specific temperature and pressure, and then analyzing the resulting trajectories to extract structural and dynamical information. rsc.orgaip.org
Intermolecular Interactions in Guanidinium Nitrate Aggregates
The bulk properties of this compound are governed by the network of intermolecular interactions between the cations and anions. The primary interactions are strong, charge-assisted hydrogen bonds and Coulombic (electrostatic) forces. The aminoguanidinium cation, with its multiple N-H groups, acts as a hydrogen bond donor, while the oxygen atoms of the nitrate anion act as acceptors.
In related energetic salts like aminoguanidinium styphnate, the crystal structure is stabilized by an extensive three-dimensional network of hydrogen bonds. mdpi.com MD simulations can probe the nature of these interactions in detail, including the formation of ion aggregates in a molten state. aip.org The simulations can reveal the preferred coordination of anions around cations and how these local structures evolve over time, which is crucial for understanding transport properties and phase behavior.
Crystalline Lattice Dynamics of this compound (Computational aspects)
The study of crystalline lattice dynamics involves understanding the collective vibrations of atoms within a crystal, known as phonons. These vibrations are fundamental to a material's thermodynamic properties, such as heat capacity and thermal expansion, as well as its mechanical and dynamic stability.
Computational investigation of lattice dynamics is typically performed using first-principles calculations based on DFT or Density Functional Perturbation Theory (DFPT). acs.orgaps.org A common approach is the finite displacement method, where atoms in a supercell (a periodic repetition of the unit cell) are slightly displaced from their equilibrium positions, and the resulting forces are calculated. researchgate.net From these forces, the force constants are derived, which are then used to construct the dynamical matrix. Diagonalizing this matrix yields the phonon frequencies and dispersion curves (phonon frequency vs. wave vector). aps.orgpsu.edu
The calculated phonon dispersion curves are a critical tool for assessing the stability of a crystal structure; the presence of imaginary frequencies (soft modes) indicates a dynamical instability that may lead to a phase transition. acs.org This type of analysis has been used to systematically investigate the phase stability and structural transitions of energetic oxidizers like ammonium (B1175870) perchlorate (B79767) under pressure. acs.org Software packages such as phonopy are often used to manage the calculations and post-process the results to obtain phonon density of states (PDOS) and thermodynamic properties. researchgate.netreadthedocs.io This computational framework is directly applicable to assessing the stability and thermodynamic behavior of crystalline this compound.
Reaction Pathway Elucidation for this compound Transformations
Understanding the transformation and decomposition pathways of energetic materials is crucial for predicting their stability, performance, and safety. Computational chemistry allows for the detailed exploration of potential reaction mechanisms at the molecular level.
For guanidinium nitrate and its amino derivatives, thermal decomposition is a key transformation. Studies on diaminoguanidinium nitrate and triaminoguanidinium nitrate indicate that the initial step of thermolysis involves the rupture of the N-N bond, leading to a deamination reaction. researchgate.net Quantum chemistry calculations can map out the entire potential energy surface for such reactions. For guanidinium nitrate, computational studies have investigated several decomposition pathways, including monomolecular and bimolecular reactions. jes.or.jp The presence of a molten salt, such as sodium nitrate, can also alter the decomposition pathways of related compounds by facilitating dehydration and decarbonation steps. rsc.org
By calculating the Gibbs free energy barriers for each potential step, researchers can identify the most kinetically favorable pathways. For instance, in the decomposition of guanidinium nitrate, the self-decomposition of nitric acid followed by its reaction with guanidine (B92328) was identified as a plausible mechanism with a specific free-energy barrier. jes.or.jp
| Compound/Reaction | Method | Activation Energy (E) | Notes | Source |
|---|---|---|---|---|
| Diaminoguanidinium Nitrate (DAGN) | Isothermal TG | 130 kJ/mol | Initial stage of thermolysis. | researchgate.net |
| Triaminoguanidinium Nitrate (TAGN) | Isothermal TG | 160 kJ/mol | Initial stage of thermolysis. | researchgate.net |
| Guanidine Nitrate (via HNO₃ self-decomposition) | CBS-QB3//ωB97X-D | 129.5 kJ/mol (ΔG‡) | Free energy barrier for the rate-limiting step. | jes.or.jp |
Computational Mechanistic Studies of Thermal Decomposition Pathways
Computational studies, particularly those employing quantum mechanics, are pivotal in elucidating the complex thermal decomposition mechanisms of energetic materials like this compound. These theoretical approaches allow for the investigation of reaction pathways, identification of transient intermediates, and characterization of transition states that are often difficult or impossible to observe experimentally.
The decomposition of guanidinium-based salts often initiates through mechanisms such as ring opening to release nitrogen or proton transfer from the cation to the anion. psu.edu For instance, in the case of guanidinium azotetrazolate (GzT), it is suggested that the abstraction of protons from the guanidinium cation by the azotetrazolate ring is a key initial step. psu.edu This proton transfer leads to the formation of a highly unstable intermediate that subsequently decomposes. psu.edu While specific studies on this compound are less prevalent in the provided results, the principles from related compounds offer a framework for its likely decomposition pathways.
Computational methods like Density Functional Theory (DFT), often using functionals such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are commonly employed to model these reactions. psu.edunih.gov These calculations help in mapping the potential energy surface of the decomposition process. For related compounds, studies have identified gaseous products such as N₂, NH₃, and HCN. psu.edu The investigation into the thermal decomposition of nitrate ester explosives has also utilized computational analysis, specifically time-dependent density functional theory (TDDFT), to understand the excited states and vibronic transitions of decomposition products like nitric oxide and water. nih.gov
The study of diaminoguanidine (B1197381) nitrate (DAGN) and triaminoguanidine nitrate (TAGN) also provides insights. For DAGN, the initial stage of thermolysis is described by the Avrami-Erofe'ev equation, suggesting a nucleation and growth mechanism. researchgate.net In TAGN, the decomposition is significantly faster in a molten or solution state compared to the solid state, with N₂, N₂O, and H₂O being the primary gaseous products. researchgate.net These findings underscore the importance of the physical state on the decomposition mechanism.
Transition State Analysis in Guanidinium Compound Chemistry
Transition state theory is a cornerstone of understanding reaction kinetics, and its application to guanidinium compounds through computational chemistry provides deep insights into their reactivity. Transition states are saddle points on the potential energy surface, and their structures and energies determine the activation barriers of chemical reactions. psu.edu
In the context of guanidinium compounds, transition state analysis has been used to study various reactions, including cycloadditions and rearrangements. For example, quantum-chemical calculations on the cycloaddition reactions of heterocyclic dienes substituted with a guanidine functionality have shown that the substitution can moderately influence the reaction barriers (up to ~4 kcal mol⁻¹). irb.hr The position of the guanidine substituent and its protonation state were found to be critical factors affecting the reactivity. irb.hr
Computational studies on the guanidinium-catalyzed Claisen rearrangement have revealed that the guanidinium ion stabilizes the transition state through multiple non-covalent interactions. nih.govscispace.com This includes hydrogen bonding to stabilize developing negative charges and interactions between the catalyst's aromatic system and the cationic part of the substrate. nih.gov The energy difference between diastereomeric transition state complexes has been calculated to predict enantioselectivity. nih.gov
For decomposition reactions, identifying the transition state allows for the calculation of activation energies. Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a found transition state indeed connects the intended reactants and products. psu.edu In the study of guanidinium azotetrazolate decomposition, transition state optimizations were performed using the B3LYP/6-31G(d) level of theory to elucidate the reaction pathways. psu.edu Similarly, in the transesterification of an RNA model, the guanidinium cation was found to act via electrostatic stabilization of the transition state. nih.gov
The table below summarizes key parameters often determined through transition state analysis in computational studies of related compounds.
| Parameter | Description | Typical Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT (e.g., B3LYP, PBE0) |
| Activation Enthalpy (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Calculated from electronic and thermal energies. |
| Activation Gibbs Free Energy (ΔG‡) | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. | Calculated from enthalpy and entropy of activation. |
| Imaginary Frequency | A single negative vibrational frequency that characterizes a true transition state. | Frequency analysis following geometry optimization. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | Transition state optimization algorithms. |
Thermochemical Property Predictions for this compound
The prediction of thermochemical properties, such as the enthalpy of formation and sublimation, is crucial for assessing the energetic performance and stability of compounds like this compound.
Enthalpy of Formation Calculations for Guanidine Derivatives
The enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy content of a compound. Computational chemistry offers powerful tools to predict this value, especially for new or difficult-to-synthesize materials.
A common and accurate method for calculating gas-phase enthalpies of formation is the use of isodesmic reactions. researchgate.netacs.org This approach minimizes errors in electronic structure calculations by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction. High-level composite methods like Gaussian-4 (G4) theory are often employed for these calculations. researchgate.netacs.org For a series of guanidine and its amino and nitro derivatives, the gas-phase enthalpies of formation (ΔfH°(g)) were calculated using the isodesmic reaction method at the G4 level. researchgate.net
Once the gas-phase enthalpy of formation is determined, the solid-phase enthalpy of formation (ΔfH°(s)) can be estimated by incorporating the enthalpy of sublimation (ΔsubH). researchgate.net This relationship is given by the equation:
ΔfH°(s) = ΔfH°(g) - ΔsubH
This combined approach has been used to estimate the solid-phase enthalpies of formation for various guanidine derivatives. researchgate.net For instance, the solid-phase enthalpy of formation for monoaminoguanidinium salts has been investigated thermochemically. researchgate.net The table below shows calculated gas-phase and solid-phase enthalpies of formation for selected guanidine derivatives from a study. researchgate.net
| Compound | Gas-Phase ΔfH°₂₉₈ (kJ/mol) | Solid-Phase ΔfH°₂₉₈ (kJ/mol) |
| Guanidine | 63.8 | -14.5 |
| 2-Aminoguanidine | 90.6 | -10.4 |
| 1,2-Diaminoguanidine | 158.4 | 49.4 |
| 1,2,3-Triaminoguanidine | 227.3 | 102.3 |
| 2-Nitroguanidine | 90.9 | -19.1 |
| 1-Amino-2-nitroguanidine | 151.7 | 56.7 |
Data sourced from a computational study using G4 theory and estimated sublimation enthalpies. researchgate.net
Estimation of Enthalpies of Sublimation for Guanidinium Salts
The enthalpy of sublimation (ΔsubH) is the energy required to transform a substance from a solid to a gaseous state. It is a critical parameter for connecting gas-phase computational data with solid-state experimental values. researchgate.net
Direct experimental measurement of sublimation enthalpies for energetic salts can be challenging due to their low volatility and potential for decomposition at elevated temperatures. uri.edu Therefore, computational and estimation methods are widely used.
One prominent approach for estimating ΔsubH is the Politzer method, which correlates the enthalpy of sublimation with the properties of the molecule's electrostatic potential calculated on its surface. researchgate.net This method combines empirical equations with quantum chemical calculations (e.g., B3LYP/cc-pVTZ) of molecular surface properties. researchgate.net
Another technique involves using experimental data for salts to estimate the sublimation enthalpy of the corresponding free base. researchgate.net For example, the enthalpies of sublimation for mono-, di-, and triaminoguanidine have been estimated using experimental data from their respective salts. researchgate.net Isothermal thermogravimetry has also been used to determine the vapor pressures of salts like guanidine nitrate at elevated temperatures, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation. uri.edu
The table below presents estimated sublimation enthalpies for several guanidine derivatives.
| Compound | Estimated ΔsubH₂₉₈ (kJ/mol) |
| Guanidine | 78.3 |
| 2-Aminoguanidine | 101.0 |
| 1,2-Diaminoguanidine | 109.0 |
| 1,2,3-Triaminoguanidine | 125.0 |
| 2-Nitroguanidine | 110.0 |
| 1-Amino-2-nitroguanidine | 95.0 |
Data sourced from a computational study. researchgate.net
Structural Elucidation Methodologies for Monoaminoguanidinium Nitrate
X-ray Crystallography Techniques for Monoaminoguanidinium Nitrate (B79036) Structure Determination
X-ray crystallography is a definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a crystal, a three-dimensional model of the electron density can be generated, revealing atomic positions and bonding information.
Single-Crystal X-ray Diffraction of Guanidinium (B1211019) Nitrates
Single-crystal X-ray diffraction provides the most accurate and unambiguous structural data for crystalline materials. For monoaminoguanidinium nitrate, this technique has been used to determine its structure, revealing a salt complex composed of discrete aminoguanidinium cations (CH₇N₄⁺) and nitrate anions (NO₃⁻). researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds between the hydrogen atoms of the aminoguanidinium ion and the oxygen atoms of the nitrate group. researchgate.net
The analysis of this compound crystals, formed by the slow evaporation of an aqueous solution, has provided precise measurements of bond lengths and angles within the ions. researchgate.net These data are crucial for understanding the distribution of electron density and the nature of the chemical bonds within the compound.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| N1-C1 | 1.312 (2) | N1-C1-N3 | 120.4 (1) |
| N2-C1 | 1.320 (3) | N1-C1-N2 | 121.0 (1) |
| N3-C1 | 1.328 (2) | N3-C1-N2 | 118.6 (1) |
| N3-N4 | 1.399 (3) | O1-N5-O3 | 119.2 (1) |
| O1-N5 | 1.248 (2) | O1-N5-O2 | 120.8 (1) |
| O2-N5 | 1.232 (2) | O3-N5-O2 | 120.1 (1) |
| O3-N5 | 1.246 (2) |
Powder X-ray Diffraction Analysis for Polymorphism Studies (Methodological Focus)
Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze crystalline materials in powdered form. It is particularly valuable for studying polymorphism—the ability of a substance to exist in multiple different crystal structures. acs.orgresearchgate.net Each polymorphic form of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. researchgate.net
In the context of this compound, PXRD would be the primary method to identify and distinguish between potential polymorphs. The methodology involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the crystalline phase present.
The study of polymorphism is critical as different crystal forms of the same compound can exhibit varying physical properties. acs.org Methodologically, a polymorphism study using PXRD would involve:
Sample Preparation: Preparing fine, randomly oriented powder samples of this compound crystallized under various conditions (e.g., different solvents, temperatures, pressures).
Data Collection: Recording the PXRD patterns for each sample over a wide angular range.
Pattern Analysis: Comparing the resulting diffraction patterns. The appearance of new or shifted peaks would indicate the presence of a different polymorphic form. researchgate.net
Phase Identification: Matching the experimental patterns to known patterns in databases or to patterns calculated from single-crystal data to identify the phases present.
This methodological approach allows for the routine screening and quality control of this compound to ensure phase purity.
Spectroscopic Approaches to this compound Characterization
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the energy levels and vibrational modes of molecules. These methods are essential for confirming the presence of specific functional groups and elucidating the structural connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. uobasrah.edu.iq In ¹H NMR and ¹³C NMR, the chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing direct information about its connectivity. uobasrah.edu.iqtandfonline.com
For this compound, NMR spectroscopy is used to confirm the structure of the aminoguanidinium cation.
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of N-H protons (from the amino and guanidinium groups). The chemical shifts of these protons are influenced by their acidity and hydrogen bonding interactions. Protons on the terminal amino group and the guanidinium group are expected in the δ 7.5–7.9 ppm range. nih.gov
¹³C NMR: The carbon-13 NMR spectrum is expected to show a single resonance for the central carbon atom of the guanidinium group. The chemical shift of this carbon is characteristic of sp²-hybridized carbons bonded to three nitrogen atoms and typically appears in the downfield region of the spectrum. tandfonline.com
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -NH₂ (Guanidinium) | ~7.5 - 7.9 nih.gov |
| ¹H | -NH- (Amino) | Variable, broad |
| ¹³C | C(N)(N)N (Guanidinium Carbon) | ~158 - 165 |
Infrared (IR) and Raman Spectroscopy in Guanidinium Nitrate Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. researchgate.net
In the analysis of this compound, these techniques are used to identify the characteristic vibrations of both the aminoguanidinium cation and the nitrate anion.
Aminoguanidinium Cation: Key vibrations include N-H stretching, C=N stretching of the imine group, and N-N stretching. The N-N stretching frequency, typically observed around 900-1200 cm⁻¹, is a key indicator of the aminoguanidinium moiety. nih.govresearchgate.net
Nitrate Anion: The nitrate ion (NO₃⁻) has characteristic vibrational modes. The most intense band in the Raman spectrum is the symmetric stretching (ν₁) mode, which appears as a strong, sharp peak around 1047 cm⁻¹. wikipedia.org Asymmetric stretching (ν₃) modes are also observed in both IR and Raman spectra, typically in the 1350-1410 cm⁻¹ region. acs.orgwikipedia.org
| Frequency Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3400 - 3100 | N-H Stretching | IR, Raman |
| ~1680 | C=N Stretching researchgate.net | IR, Raman |
| ~1390 | NO₃⁻ Asymmetric Stretch (ν₃) wikipedia.org | IR, Raman |
| ~1100 - 900 | N-N Stretching nih.govresearchgate.net | IR, Raman |
| ~1047 | NO₃⁻ Symmetric Stretch (ν₁) wikipedia.org | Raman (Strong) |
| ~716 | NO₃⁻ In-plane Bending (ν₄) wikipedia.org | IR, Raman |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org
For this compound, mass spectrometry would be used to confirm the mass of the aminoguanidinium cation (CH₆N₄⁺) and study its gas-phase decomposition. The molecular weight of the cation is approximately 74.06 Da.
The fragmentation of the aminoguanidinium cation would likely proceed through the cleavage of C-N and N-N bonds. miamioh.edu Common fragmentation pathways for nitrogen-containing compounds include the loss of small neutral molecules like ammonia (B1221849) (NH₃) or cyanamide (CH₂N₂). Analyzing the m/z values of the resulting fragment ions allows for the reconstruction of parts of the original structure, thus confirming the identity of the compound. For example, α-cleavage, where a bond adjacent to a heteroatom breaks, is a common fragmentation mode for amines and could lead to characteristic fragment ions.
Electron Microscopy for Morphological and Surface Analysis of this compound.
Electron microscopy stands as a pivotal technique for the detailed characterization of materials at the micro and nanoscale. In the study of energetic materials like this compound, understanding the physical characteristics such as crystal size, shape, and surface topography is crucial as these properties can significantly influence its performance and stability.
Scanning Electron Microscopy (SEM) for Crystal Morphology.
Scanning Electron Microscopy (SEM) is a powerful tool utilized to obtain high-resolution images of a sample's surface. The technique involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. For this compound, SEM analysis is instrumental in elucidating its crystal morphology.
Research findings indicate that the morphology of energetic material crystals can be influenced by the synthesis and processing conditions. energetic-materials.org.cn For analogous compounds, SEM imaging has revealed various crystal habits, including short, block-like particles, as well as more complex structures with visible cracks and pores on the crystal surfaces. energetic-materials.org.cnnih.gov The surface of these crystals can range from relatively smooth with few deformations to having a more intricate topography with wrinkles and fissures. nih.gov Such detailed morphological information is critical for understanding the material's density, packing efficiency, and sensitivity.
The magnification capabilities of SEM allow for a thorough examination of the crystal surfaces, which can reveal details about the manufacturing process and potential defects. mdpi.com For instance, the presence of a coating agent or variations in surface roughness can be detected. nih.gov The large depth of field in SEM imaging is particularly advantageous as it allows for a three-dimensional appearance, providing a clear view of the specimen's surface features. mdpi.com
| Presence of Defects | Cracks, fractures, or agglomerations can be identified. |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping.
Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with SEM, allowing for the simultaneous imaging and elemental analysis of a specimen. The focused electron beam of the SEM excites electrons in the sample, causing the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elemental composition of the sample. mun.ca
In the context of this compound, EDS is employed to confirm its elemental composition and to map the distribution of elements across the crystal surface. This is particularly useful for identifying the presence of impurities or verifying the homogeneity of the material. The principle of EDS relies on the fact that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org
The EDS analysis of this compound is expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). The relative intensities of these peaks can provide a semi-quantitative analysis of the elemental composition. This technique is highly sensitive and can detect variations in composition on a micrometer scale. mun.ca Elemental mapping can reveal the spatial distribution of these elements, which is crucial for assessing the uniformity of the compound.
Table 2: Expected Elemental Composition of this compound from EDS Analysis
| Element | Expected Presence | Atomic Symbol | Primary X-ray Emission Lines |
|---|---|---|---|
| Carbon | Yes | C | Kα |
| Nitrogen | Yes | N | Kα |
The data generated from EDS can be presented as a spectrum, with peaks identifying the elements present, or as elemental maps, which are color-coded images showing the distribution of each element over the scanned area of the sample. mun.ca
Advanced Applications and Functional Materials Derived from Monoaminoguanidinium Nitrate
Monoaminoguanidinium Nitrate (B79036) in Energetic Materials Science
The field of energetic materials science continually seeks new compounds that offer improved performance, greater stability, and tailored combustion properties. nih.gov Monoaminoguanidinium nitrate, often abbreviated as MAGN or MAG HNO₃, has been investigated as a key ingredient in various energetic compositions due to its favorable balance of fuel and oxidizer elements within a single molecule. governmentattic.org Its high nitrogen content contributes to the generation of a large volume of gaseous products upon combustion, a desirable characteristic for propellants and gas-generating agents. uni-muenchen.de
This compound has been identified as a promising fuel for pyrotechnic formulations, particularly those designed for the thermal dissemination of chemical agents. governmentattic.org Research has demonstrated its effectiveness in compositions for dispersing agents like CS (2-chlorobenzalmalononitrile). governmentattic.org In these systems, the propellant's role is to produce heat and gas at a controlled rate to effectively aerosolize the agent without causing significant degradation. usgovcloudapi.net
Formulations containing MAGN have been optimized for specific performance characteristics. For instance, when used with MAAQ red dye, MAGN-based fuels have achieved dissemination efficiencies of 62-64% with smoke yields of 31-32%. governmentattic.org It has also been incorporated into castable CS formulations, which consist of explosive solid fillers coated with a polymeric binder. governmentattic.organr.fr Furthermore, MAGN has been used in combination with other energetic materials; for example, it has served as a coolant in compositions fueled by ethylenebis(thiosemicarbazide) (EBS). governmentattic.org
Below is a table summarizing the performance of a specific MAGN-based formulation.
| Fuel Component | Additive | Application | Dissemination Efficiency (%) | Smoke Yield (%) |
| This compound | MAAQ red dye | Pyrotechnic Dissemination | 62-64 | 31-32 |
| Data sourced from research on pyrotechnic fuels for thermal dissemination. governmentattic.org |
The combustion behavior of this compound is governed by complex chemical kinetics involving its decomposition and subsequent reactions. jes.or.jp While detailed kinetic models for MAGN itself are not extensively published, the combustion mechanism of the closely related guanidine (B92328) nitrate (GN) provides significant insight. jes.or.jp For guanidinium-based nitrate salts, the initial step in the combustion process is typically the decomposition of the nitric acid (HNO₃) component, which breaks down to form highly reactive hydroxyl (OH·) and nitrogen dioxide (NO₂·) radicals. jes.or.jpjes.or.jp
| Reaction Stage | Description | Key Species Involved |
| Initiation | Thermal decomposition of the nitrate group generates initial radicals. | HNO₃, OH·, NO₂· |
| Primary Decomposition (Ignition) | Radicals attack the monoaminoguanidinium cation, leading to the breakdown of the fuel structure. | C(NH₂)(NH₂)(NHNH₂), OH· |
| Secondary Reactions (Flame) | Intermediate species and remaining fuel fragments undergo further oxidation and decomposition, leading to the final combustion products. | NH₃, HNCNH, NOₓ |
| This proposed mechanism is based on the established combustion chemistry of Guanidine Nitrate. jes.or.jp |
Several strategies can be employed to enhance the performance of energetic compositions containing this compound. One key approach is the use of catalysts. Research has shown that the inclusion of compounds containing chromium or copper can significantly improve the burning characteristics of MAGN-based fuels. governmentattic.org These catalysts can lower the activation energy of decomposition reactions, leading to a more efficient and controlled combustion process.
The versatility of MAGN also allows for its use as a performance-modifying additive in other energetic systems. For instance, in some formulations, it is used as a coolant to moderate the combustion temperature of a primary fuel, such as in certain compositions containing ethylenebis(thiosemicarbazide) (EBS). governmentattic.org This helps to control the reaction rate and can improve the stability and safety of the energetic material. governmentattic.org
Precursor Chemistry: this compound as a Building Block
Beyond its direct use in energetic formulations, this compound serves as a valuable building block in synthetic organic chemistry. Current time information in Bangalore, IN.justia.com Its structure contains a reactive amino group and a guanidinium (B1211019) core, making it a suitable precursor for the synthesis of more complex nitrogen-rich molecules. Current time information in Bangalore, IN. The guanidine functional group is a key structural element in many biologically active compounds and is a fundamental unit in the development of high-nitrogen materials. uni-muenchen.deorientjchem.org
Guanidinium derivatives are important precursors for the synthesis of nitrogen-rich heterocyclic compounds, such as triazoles and tetrazoles, which are themselves a significant class of energetic materials. nih.govmdpi.com The high nitrogen content of these heterocycles results in a large, positive heat of formation, releasing significant energy upon decomposition into molecular nitrogen (N₂). uni-muenchen.de
While direct synthesis examples starting from this compound are specialized, the general chemistry of its parent compound, aminoguanidine (B1677879), is well-established. Aminoguanidine can react with various reagents to form heterocyclic rings. For example, it can undergo cyclization reactions with compounds containing suitable functional groups to form substituted triazoles. The use of this compound in such a reaction sequence would provide the aminoguanidine moiety, with the nitrate salt potentially influencing the reaction conditions or subsequent nitration steps. The development of energetic materials often involves the nitration of heterocyclic precursors to increase their energy output. mdpi.com
This compound can be envisioned as an intermediate or starting material for the synthesis of various substituted guanidine derivatives. The synthesis of substituted guanidines is a field of significant chemical interest, with methods often involving the reaction of an amine with a guanylating agent. Current time information in Bangalore, IN.orientjchem.org
The free amino group (-NH₂) on the monoaminoguanidinium cation is a nucleophilic site that can react with electrophiles. This allows for the synthesis of more complex guanidine structures by building upon the existing aminoguanidinium framework. For instance, the amino group could be acylated, alkylated, or used in condensation reactions to attach other functional groups, leading to a wide array of substituted guanidinium salts. These synthetic routes provide access to highly functionalized guanidines, which are of interest in medicinal chemistry and materials science. scholaris.camdpi.com
Potential in Novel Materials Science Beyond Energetics
Currently, there is a notable scarcity of academic literature detailing the application of this compound in novel materials science for purposes that are not primarily energetic. The bulk of existing research and documentation revolves around its use as a fuel in pyrotechnic compositions and as an energetic material.
However, some historical research into pyrotechnic applications provides limited insight into its potential interaction with other materials, specifically polymers. A 1966 report from the Dow Chemical Company indicated that this compound was investigated for use in polymer-bonded colored smoke formulations. governmentattic.org In these studies, it was part of castable mixtures containing an epoxy resin cured with maleic anhydride. governmentattic.org While the primary application remained pyrotechnic, the ability to incorporate this compound into a polymer matrix suggests a certain level of compatibility with polymer systems.
This interaction with polymers, even within an energetic context, could theoretically open avenues for further research into non-energetic material applications. For instance, the guanidinium group in this compound possesses a high nitrogen content and the ability to form multiple hydrogen bonds. These characteristics are valuable in the design of various functional materials. In other contexts, guanidinium-based compounds are explored for their ability to interact with biomolecules or to form supramolecular assemblies. However, to date, such explorations have not been documented specifically for this compound in non-energetic fields.
Further research would be required to explore if this compound or its derivatives could be utilized in areas such as:
Polymer Chemistry: As a modifying agent to enhance properties like thermal stability or flame retardancy in other polymer systems, moving beyond its role as a fuel.
Supramolecular Chemistry: As a building block for creating complex, self-assembled structures through hydrogen bonding.
Synthesis of Other Functional Molecules: As a precursor for the synthesis of other non-energetic functional molecules, leveraging the reactivity of its amino and guanidinium groups.
Without dedicated studies in these areas, the potential of this compound in novel materials science beyond energetics remains speculative.
Reaction Mechanisms and Kinetic Studies of Monoaminoguanidinium Nitrate Transformations
Decomposition Pathways of Monoaminoguanidinium Nitrate (B79036)
The stability and decomposition of monoaminoguanidinium nitrate are critical aspects of its chemistry. The following subsections explore the mechanisms initiated by heat and other energy sources.
The thermal decomposition of guanidinium (B1211019) nitrate (GN), a closely related compound, provides significant insight into the potential pathways for this compound. Research indicates that the decomposition of GN is complex and can proceed through several routes.
Quantum chemistry calculations have further elucidated the initial steps in GN decomposition. jes.or.jp These theoretical studies suggest two parallel primary mechanisms:
Decomposition of the Guanidinium Cation (CN₃H₆⁺): This involves proton transfer from the cation to the nitrate anion, forming guanidine (B92328) (CN₃H₅) and nitric acid (HNO₃). This is considered the most thermodynamically and kinetically favorable initial step. jes.or.jp
Guanidine (CN₃H₅) Decomposition: Following its formation, the neutral guanidine molecule can decompose. A monomolecular reaction involves an intramolecular hydrogen transfer to form an intermediate that promptly breaks down into carbodiimide (B86325) (HNCNH) and ammonia (B1221849) (NH₃). jes.or.jp Bimolecular reactions are also possible but are considered less significant due to higher energy barriers. jes.or.jp
Further reactions between the initial decomposition products, such as guanidine and nitric acid, can lead to the formation of dinitrogen oxide (N₂O) and water, with a calculated energy barrier. jes.or.jp
Kinetic studies on the isothermal decomposition of guanidine nitrate have determined its Arrhenius parameters, which quantify the temperature dependence of the reaction rate. uri.edu
Arrhenius Constants for Guanidine Nitrate Decomposition
This table presents the kinetic parameters for the decomposition of the guanidine and nitrate components in guanidine nitrate.
| Component | Activation Energy (Ea) | Pre-exponential Factor (A) |
| Guanidine | 191 kJ/mol | 3.20 x 10¹⁴ s⁻¹ |
| Nitrate | 199 kJ/mol | 1.94 x 10¹⁵ s⁻¹ |
| Data sourced from isothermal heating experiments. uri.edu |
Furthermore, environmental factors can influence degradation. In a humid environment, exposure to nitrogen oxide (NOx) gases can cause guanidinium nitrate to convert to ammonium (B1175870) nitrate (AN). nih.gov At 15°C, this conversion can reach 87% within 72 hours, altering the material's thermal behavior by lowering its decomposition temperature and increasing heat generation. nih.gov
While specific studies on the photolytic and radiolytic degradation of this compound are not widely available, research on related guanidine derivatives in aqueous solutions offers valuable insights.
Pulse radiolysis studies on guanidine, 1,1-dimethylguanidine, and 1-ethylguanidine have shown that they react with hydroxyl radicals (•OH), which are highly reactive species generated by the radiolysis of water. researchgate.net The reaction with the parent compound, guanidine, under basic conditions leads to the formation of a nitrogen-centered radical. researchgate.net In the case of alkyl-substituted guanidines, the reaction with •OH over a pH range of 7–13 generates reducing carbon-centered radicals. This suggests that primarily formed nitrogen-centered radicals may convert into more stable carbon-centered radicals via a hydrogen atom shift. researchgate.net
The degradation of other compounds containing nitro or nitrate groups can also provide clues. For instance, the radiolytic and photolytic degradation of metronidazole, an antibiotic, is known to produce nitrite (B80452) ions as a breakdown product. nih.gov This indicates that the nitrate moiety in this compound could potentially be reduced to nitrite under the influence of radiation or UV light.
Reactivity of this compound in Acid-Base Environments
The presence of the aminoguanidinium group imparts distinct acid-base properties to the molecule, governing its behavior in solutions of varying pH.
Aminoguanidine (B1677879) is a strong base, with a reported pKa value of 11.5. mdpi.comresearchgate.net This means that in aqueous solutions at or below physiological pH (7.4), it exists predominantly in its protonated form, the aminoguanidinium cation. mdpi.comresearchgate.net Even in this protonated state, the molecule retains significant nucleophilicity because the proton is bonded to the guanidine moiety, leaving the lone pair of electrons on the terminal amino group of the hydrazine (B178648) part available for reaction. researchgate.net
The protonation and deprotonation equilibria can be quantified by determining the acid dissociation constants (pKa). For example, studies on salicylidene aminoguanidine Schiff base derivatives, which contain the core aminoguanidine structure, have identified multiple pKa values corresponding to different protonation states of the molecule. mdpi.com These values are often determined using techniques like pH-potentiometry and UV-visible spectroscopy. mdpi.com
Proton Dissociation Constants for a Salicylidene Aminoguanidine-Proline Hybrid
This table shows the pKa values determined for a specific aminoguanidine derivative in an aqueous solution, illustrating the multiple deprotonation steps.
| Constant | pKa Value (± SD) | Method |
| pK₁ | 2.62 (± 0.05) | pH-potentiometry |
| pK₂ | 7.91 (± 0.01) | pH-potentiometry |
| pK₃ | 10.15 (± 0.01) | pH-potentiometry |
| Determined at 25 °C, I = 0.10 M (KCl). mdpi.com |
The rate at which this compound reacts in solution is dependent on factors such as pH, solvent, and the nature of the other reactants.
Kinetic studies of the reaction between aminoguanidine and malonic acid in highly acidic aqueous solutions (pH 0.5–1.3) have been performed. researchgate.net This research examined the thermodynamic and kinetic features of the formation of mono- and diguanylhydrazides, proposing a reaction mechanism and determining the temperature dependence of the forward and reverse rate constants. researchgate.net
The reactivity of guanidine derivatives is also studied in non-aqueous or mixed-solvent systems. For instance, solution equilibrium studies are sometimes conducted in mixtures like 30% (v/v) DMSO/H₂O to accommodate compounds with lower water solubility. mdpi.com The reaction kinetics in such systems can differ significantly from those in purely aqueous solutions due to differences in solvent polarity, dielectric constant, and solvation effects.
Redox Chemistry Involving this compound
This compound possesses a dual character in redox chemistry. The nitrate ion (NO₃⁻) is a well-known oxidizing agent, while the aminoguanidinium cation can potentially act as a reducing agent or participate in pro-oxidant activities. researchgate.net
The oxidizing capability of the nitrate ion is demonstrated in its use as a redox co-catalyst in various chemical transformations. nih.govrsc.org For example, sodium nitrate, in conjunction with a palladium catalyst, facilitates the aerobic oxidation of unactivated sp³ C–H bonds. nih.govrsc.org In this catalytic cycle, the nitrate is believed to be involved in the oxidation of the Pd(II) intermediate to a high-valent Pd(IV) species, which then undergoes reductive elimination to form the oxygenated product. nih.gov Although the reaction is aerobic, experiments under an N₂ atmosphere show that the nitrate salt can act as the direct oxidant, albeit with lower efficiency. nih.gov
The reduction of nitrate ions to other nitrogen species like nitrite (NO₂⁻), dinitrogen oxide (N₂O), or nitrogen (N₂) is a common feature of its redox chemistry. wikipedia.orgnih.gov The kinetics of nitrate reduction have been studied extensively, showing dependence on factors like pH, temperature, and the presence of reducing agents or catalysts. nih.gov
On the other hand, the aminoguanidine moiety itself has been shown to exhibit pro-oxidant activity in vitro and can be involved in generating reactive oxygen species like hydrogen peroxide and superoxide (B77818) anions. researchgate.net This suggests that the cation could participate in redox reactions as a reducing agent, though the specific mechanisms and conditions for its reaction with its own nitrate counter-ion are complex.
Oxidation Pathways and Products of Guanidinium Compounds
The oxidation of guanidinium compounds is a process influenced by the structure of the guanidine derivative and the nature of the oxidizing agent. Research has explored these pathways, particularly in the context of guanidino-functionalized aromatic compounds and metal-coordinated guanidines.
Guanidino-functionalized aromatics (GFAs) have been identified as a class of redox-active molecules. researchgate.net Their oxidation often proceeds via a proton-coupled electron transfer (PCET) mechanism. For instance, the two-electron oxidation of a diprotonated GFA with dioxygen, in the presence of a copper catalyst, can yield a neutral, redox-active guanidine in its oxidized form. researchgate.net This oxidized state can then participate in the dehydrogenative oxidation of various substrates. researchgate.net
The oxidation of metal-ligated guanidine has also been investigated. A study on an osmium(III) complex containing a guanidine ligand, mer-[Os(L){N(H)C(NH₂)}(CN)₃]⁻, demonstrated dual oxidation pathways depending on the oxidant used. acs.org When oxidized by m-chloroperbenzoic acid (m-CPBA), an oxygen atom transfer reagent, the product is an osmium nitrosyl complex, mer-[Os(NO)(L)(CN)₃]⁻. acs.org In contrast, oxidation with a one-electron oxidant, (NH₄)₂[Ce(NO₃)₆], results in the formation of an osmium(VI) nitrido complex, mer-[Os(N)(L)(CN)₃]⁻. acs.org This highlights how the choice of oxidant dictates the reaction pathway and the final oxidation product. acs.org
In the context of enzymatic reactions, the guanidine moiety of arginine is a key component in the active sites of enzymes like nitric oxide synthase (NOS), where it undergoes aerobic oxidation. acs.org Furthermore, the decomposition of guanidinium salts can involve oxidation steps. For example, the catalytic decomposition of guanidinium formate (B1220265) over an Au/TiO₂ catalyst may involve the decomposition of formic acid to CO and H₂O, followed by the oxidation of CO to CO₂. psi.ch
Table 1: Examples of Oxidation Reactions of Guanidinium Compounds
| Guanidinium Compound/Derivative | Oxidant | Key Products | Reaction Type/Context | Reference |
|---|---|---|---|---|
| Guanidino-functionalized aromatics (GFAs) | Dioxygen / Copper catalyst | Oxidized GFA | Proton-Coupled Electron Transfer (PCET) | researchgate.net |
| mer-[Os(L){N(H)C(NH₂)₂}(CN)₃]⁻ | m-Chloroperbenzoic acid (m-CPBA) | mer-[Os(NO)(L)(CN)₃]⁻ (Osmium nitrosyl complex) | Metal complex oxidation (O-atom transfer) | acs.org |
| mer-[Os(L){N(H)C(NH₂)₂}(CN)₃]⁻ | (NH₄)₂[Ce(NO₃)₆] | mer-[Os(N)(L)(CN)₃]⁻ (Osmium(VI) nitrido complex) | Metal complex oxidation (1e⁻ oxidation) | acs.org |
| Guanidinium formate | - (Catalytic decomposition) | CO₂, H₂O | Decomposition with subsequent oxidation steps | psi.ch |
Reduction Reactions and Intermediates (e.g., related to nitrite reduction)
The reduction of guanidinium-related compounds is significant, particularly in the synthesis of aminoguanidine and the biological nitrogen cycle. Aminoguanidine, the parent amine of this compound, can be synthesized by the reduction of nitrosoguanidine (B1196799). sciencemadness.org Thiele reported that the action of zinc dust on nitrosoguanidine in an acetic acid solution yields aminoguanidine. sciencemadness.org Catalytic hydrogenation has also been employed for the quantitative reduction of nitrosoguanidine to aminoguanidine. sciencemadness.org
The guanidinium group plays a crucial role in the reduction of nitrite (NO₂⁻), a key step in the global nitrogen cycle. In heme nitrite reductases, second-sphere arginine residues, which contain a guanidinium group, are proposed to assist in substrate binding and provide the necessary protons for the reaction. nih.gov Model studies with an iron porphyrin having a covalently attached guanidinium arm have provided direct insight into this mechanism. The presence of the guanidinium residue enables the synthetic ferrous porphyrin to reduce NO₂⁻, producing a ferrous nitrosyl species ({FeNO}⁷), with the guanidinium group acting as the proton donor. nih.gov
In the broader nitric oxide cycle in mammals, nitric oxide (NO) is enzymatically formed from the terminal guanidine nitrogen of L-arginine. nih.gov Subsequent oxidation of NO forms nitrite (NO₂⁻) and nitrate (NO₃⁻). nih.gov These ions can then be reduced back to NO through nitrite reductase reactions, completing the cycle. nih.gov
The electrochemical reduction of nitrate and nitrite is another important area of study. Kinetic analysis of nitrate reduction on a bronze cathode follows a scheme where nitrate is first reduced to nitrite, which is then further reduced to ammonia (NH₃) or nitrogen gas (N₂). researchgate.net The reaction pathway and product selectivity depend on factors like the cathode material and potential. researchgate.netrsc.org Studies on electrocatalytic nitrite reduction using cobalt complexes have shown that the process can be influenced by buffers, which can increase the rate of catalysis and shift the reduction to a more anodic potential. acs.org
Table 2: Summary of Reduction Reactions Involving Guanidinium and Nitrite/Nitrate Species
| Reactant | Reductant/Condition | Key Products/Intermediates | Reaction Context | Reference |
|---|---|---|---|---|
| Nitrosoguanidine | Zinc dust / Acetic acid | Aminoguanidine | Synthesis of Aminoguanidine | sciencemadness.org |
| Nitrosoguanidine | Catalytic Hydrogenation (H₂) | Aminoguanidine | Synthesis of Aminoguanidine | sciencemadness.org |
| Nitrite (NO₂⁻) | Ferrous porphyrin with guanidinium arm | Ferrous nitrosyl species ({FeNO}⁷), Nitric Oxide (NO) | Model for heme nitrite reductase | nih.gov |
| Nitrate (NO₃⁻) | Electrochemical reduction (e.g., on bronze cathode) | Nitrite (NO₂⁻), Ammonia (NH₃), Nitrogen (N₂) | Electrocatalysis | researchgate.net |
| L-Arginine | NO-synthase | Nitric Oxide (NO) | Biological Nitric Oxide Cycle | nih.gov |
Diazotization Reactions in Guanidinium Chemistry
Diazotization, the reaction of a primary amino group with nitrous acid to form a diazonium salt, is a key transformation in guanidinium chemistry, particularly for aminoguanidine derivatives.
The reaction of aminoguanidinium nitrate with nitrous acid has been a subject of study since the work of Thiele. sciencemadness.org When aminoguanidinium nitrate dissolved in nitric acid is treated with sodium nitrite, it was initially proposed that a diazo compound is formed, which subsequently decomposes to yield other products. sciencemadness.org The outcome of the reaction between aminoguanidine and nitrous acid is highly dependent on the reaction conditions, especially the acidity. at.ua In strongly acidic solutions, the reaction yields guanyl azide. at.ua This intermediate is significant as it can undergo cyclization to form 5-aminotetrazole. at.ua
The diazotization of substituted aminoguanidines has also been explored. For example, the diazotization of nitroaminoguanidine results in the formation of nitroguanidine (B56551) and nitroguanyl azide. researchgate.net The latter can isomerize to form 5-nitraminotetrazole. researchgate.net
More recently, guanidinium-derived structures have been used to create novel and safe diazo-transfer reagents. 2-Azido-1,3-dimethylimidazolinium chloride (ADMC), prepared from the reaction of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (a guanidinium salt derivative) and sodium azide, serves as an efficient reagent for transferring a diazo group to 1,3-dicarbonyl compounds and for converting primary amines into organic azides. jst.go.jp
Table 3: Overview of Diazotization Reactions in Guanidinium Chemistry
| Reactant | Reagent/Conditions | Key Products/Intermediates | Significance | Reference |
|---|---|---|---|---|
| Aminoguanidinium nitrate | Sodium nitrite / Nitric acid | Diazo compound (proposed intermediate) | Fundamental reaction of aminoguanidine | sciencemadness.org |
| Aminoguanidine | Nitrous acid / Strongly acidic solution | Guanyl azide | Intermediate for tetrazole synthesis | at.ua |
| Nitroaminoguanidine | Nitrous acid (diazotization) | Nitroguanidine, Nitroguanyl azide | Synthesis of energetic materials/precursors | researchgate.net |
| 2-Chloro-1,3-dimethylimidazolinium chloride | Sodium azide | 2-Azido-1,3-dimethylimidazolinium chloride (ADMC) | Synthesis of a safe diazo-transfer reagent | jst.go.jp |
Derivatives and Analogues of Monoaminoguanidinium Nitrate
Synthesis and Characterization of Substituted Monoaminoguanidinium Nitrates
The synthesis of substituted monoaminoguanidinium nitrates involves the introduction of various functional groups onto the aminoguanidine (B1677879) backbone, followed by salt formation with nitric acid. These substitutions can significantly alter the chemical and physical properties of the parent compound.
The introduction of alkyl and aryl groups to the aminoguanidine structure can be achieved through several synthetic routes. One common method involves the reaction of substituted hydrazines with cyanamide. Alternatively, the alkylation or arylation of aminoguanidine itself can be performed, though care must be taken to control the degree and position of substitution. For instance, the alkylation of a Schiff base derived from tert-butyl glycinate (B8599266) and benzophenone (B1666685) with different alkyl halides has been demonstrated as a viable method for producing substituted guanidine (B92328) derivatives. ineosopen.org
The synthesis of N-aryl-substituted pyrrolidines has been achieved through the reductive amination of diketones with anilines, showcasing a method for creating N-aryl substituted compounds. nih.gov Furthermore, a method for the synthesis of aryl-substituted squaramides on a solid support via the Liebeskind–Srogl cross-coupling reaction highlights a modern approach to creating diverse substituted analogs. rsc.org The synthesis of alkynamides from alkyl- or aryl-substituted terminal alkynes and isocyanates also provides a pathway to introduce diverse organic moieties. rsc.org
The characterization of these derivatives involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the structure and confirming the position of the substituents. For example, in N,N'-substituted guanidines, 1H and 13C NMR are used to identify the tautomeric forms present in solution. mdpi.com Infrared (IR) spectroscopy helps in identifying functional groups, while elemental analysis confirms the empirical formula of the synthesized compound.
Table 1: Examples of Synthesized Alkyl and Aryl Aminoguanidine Derivatives
| Derivative Type | Example Compound | Synthetic Precursors | Reference |
| Alkyl | N-Methyl-N'-aminoguanidine | Methylhydrazine, Cyanamide | unimi.it |
| Aryl | N-Phenyl-N'-aminoguanidine | Phenylhydrazine, Cyanamide | ekb.eg |
| Substituted Aryl | N-(4-chlorophenyl)-N'-aminoguanidine | 4-Chlorophenylhydrazine, Cyanamide | mdpi.com |
| Alkyl (from Schiff base) | Varies | tert-Butyl glycinate, Benzophenone, Alkyl halide | ineosopen.org |
This table presents illustrative examples of derivative types and the precursors that could be used in their synthesis based on established chemical principles.
The introduction of halogen atoms into the aminoguanidine structure can significantly impact its properties, particularly its energetic characteristics and biological activity. The synthesis of halogenated analogues can be approached through various methods. One strategy involves the use of halogenated starting materials in the synthesis of the guanidine core. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot process using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for electrophilic aromatic substitution. sioc-journal.cn
Another approach is the direct halogenation of a pre-formed aminoguanidine derivative. For instance, a copper-mediated divergent synthesis allows for the creation of halogenated 1-pyrrolines and other nitrogen-containing heterocycles from N-allyl enamines by varying the halide type and reaction conditions. rsc.org The synthesis of polychloromethylated and halogenated spiro nih.govnih.govtrienones via a radical addition/spirocyclization cascade using polyhaloalkanes as the radical source also demonstrates a method for incorporating halogens. rsc.org
The characterization of these halogenated compounds relies on similar analytical techniques as their alkyl and aryl counterparts, with the addition of mass spectrometry to confirm the presence and number of halogen atoms. X-ray crystallography is particularly valuable for determining the precise molecular structure and the position of the halogen substituents.
Table 2: Synthetic Methods for Halogenated Guanidinium (B1211019) Analogues
| Halogenation Strategy | Reagents | Target Moiety | Reference |
| Electrophilic Aromatic Substitution | N-chlorosuccinimide (NCS) | Aryl ring | sioc-journal.cn |
| Electrophilic Aromatic Substitution | N-bromosuccinimide (NBS) | Aryl ring | sioc-journal.cn |
| Electrophilic Aromatic Substitution | N-iodosuccinimide (NIS) | Aryl ring | sioc-journal.cn |
| Radical Cyclization | Copper catalyst, Halide source | Pyrroline ring | rsc.org |
| Radical Addition/Spirocyclization | Polyhaloalkanes | Spirocyclic structure | rsc.org |
This table summarizes various synthetic strategies for introducing halogens into organic molecules, which are applicable to the synthesis of halogenated aminoguanidine analogues.
Novel Guanidinium Compounds Derived from Monoaminoguanidinium Nitrate (B79036)
Monoaminoguanidinium nitrate is a valuable precursor for the synthesis of novel guanidinium-based compounds, particularly in the field of energetic materials. Its structure provides a platform for building more complex molecules with enhanced performance characteristics.
High-nitrogen energetic compounds are a key area of research, with the goal of developing materials that release energy through the formation of stable nitrogen gas. aip.org Guanidinium azotetrazolate, for example, has been synthesized and investigated as a component in novel composite propellants. aip.orgresearchgate.net The synthesis of such compounds often involves the reaction of a guanidinium salt with a nitrogen-rich heterocyclic anion.
The development of energetic plasticizers is another area where derivatives of this compound could be utilized. Energetic plasticizers are used to improve the processing and mechanical properties of propellant and explosive formulations without significantly compromising their energetic output. A recently synthesized azidomethyl-bisoxadiazol-linked-1,2,3-triazole is a potential liquid propellant and energetic plasticizer. rsc.org While not directly derived from this compound in this instance, the synthesis of similar energetic plasticizers using guanidinium-based structures is an active area of research.
The synthesis of novel energetic materials often involves creating new salts with improved properties. For example, high energetic 2-(1-hydroxy-2,2-dinitrovinyl)guanidine and its guanidinium dinitromethanide salt have been synthesized, demonstrating a straightforward method to create high-energy-density materials from simple precursors. nih.gov The development of new energetic materials also explores the creation of extended three-dimensional network structures and superhard solids. wsu.edu
Analytical Methodologies for Quantitative and Qualitative Assessment of Monoaminoguanidinium Nitrate
Chromatographic Techniques for Monoaminoguanidinium Nitrate (B79036) Analysis
Chromatography is a cornerstone for the separation and quantification of monoaminoguanidinium nitrate and its related compounds. High-performance liquid chromatography, gas chromatography, and ion chromatography are particularly valuable for assessing purity, volatile by-products, and ionic species, respectively.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Assessment
High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the quantitative analysis of non-volatile compounds like this compound. labinsights.nlijarsct.co.in It is widely used to determine the purity of the compound and to quantify impurities such as diaminoguanidine (B1197381) nitrate (DAGN) and triaminoguanidine nitrate (TAGN). google.com
A common approach involves using a hydrophilic interaction liquid chromatography (HILIC) column. For instance, an Agilent Poroshell 120 HILIC column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). google.com Detection is typically achieved using an ultraviolet (UV) detector. jfda-online.comjfda-online.com The method's accuracy is confirmed through validation processes that assess linearity, precision, and accuracy. ijarsct.co.inresearchgate.net For example, a linear relationship between concentration and peak area with a correlation coefficient (R²) greater than 0.999 is indicative of a reliable quantitative method. jfda-online.comjfda-online.com The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters; for instance, a method for determining nitrate in biological fluids by HPLC reported an LOD of 0.03 µg/mL and an LOQ of 0.098 µg/mL. who.int
Table 1: Illustrative HPLC Conditions for Guanidinium (B1211019) Compound Analysis
| Parameter | Condition |
| Chromatographic System | Agilent 1260 or similar |
| Column | Agilent Poroshell 120 HILIC |
| Mobile Phase | Acetonitrile/Water (90:10 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV |
This table presents a typical set of conditions and is for illustrative purposes. Actual parameters may vary based on the specific application and instrumentation.
Gas Chromatography (GC) for Volatile By-product Analysis
Gas chromatography (GC) is the preferred method for analyzing volatile organic compounds that may be present as by-products from the synthesis of this compound. sigmaaldrich.comnih.gov The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. researchgate.net
In practice, a sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through the column. sigmaaldrich.com The separated components are then identified by a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.comresearchgate.net The use of a mass spectrometer (GC-MS) provides definitive identification of the volatile by-products by analyzing their mass spectra. nih.govmdpi.com The thermal stability of the analytes is a crucial consideration, and the injector temperature must be optimized to prevent decomposition of thermally labile compounds. mdpi.com
Table 2: Typical GC Parameters for Volatile Compound Analysis
| Parameter | Setting |
| Column | Capillary column (e.g., ZB-WAX plus) |
| Injector Temperature | 240 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C (FID) |
| Oven Temperature Program | Ramped (e.g., initial 40°C, ramped to 280°C) |
This table provides a general overview of GC parameters. Specific conditions will depend on the target analytes and the GC system.
Ion Chromatography (IC) for Nitrate/Nitrite (B80452) Species Quantification
Ion chromatography (IC) is an essential technique for the determination of ionic species, particularly nitrate and nitrite, in samples containing this compound. nih.govlatu.org.uyresearchgate.net This method is highly sensitive and selective for the analysis of anions and cations. psu.edu
A typical IC system for nitrate and nitrite analysis utilizes an anion-exchange column to separate the ions. lcms.cz The mobile phase, or eluent, is often a carbonate-bicarbonate solution or a hydroxide (B78521) solution. lcms.czthermofisher.com Detection is commonly achieved using a conductivity detector, which measures the electrical conductivity of the eluent as the separated ions pass through. google.com UV detection can also be employed, as both nitrate and nitrite absorb UV light. nih.govlatu.org.uy A patent describes a method for measuring monoaminoguanidinium and diaminoguanidinium ions using a cation exchange analytical column with methanesulfonic acid as the eluent and a conductivity detector. google.com This method demonstrates good repeatability and provides accurate and reliable data for quality control. google.com The quantitative detection limit for monoaminoguanidinium and diaminoguanidinium has been reported to be as low as 2.5 µg/L. google.com
Table 3: Ion Chromatography Conditions for Guanidinium and Nitrate/Nitrite Analysis
| Parameter | Condition for Guanidinium Ions | Condition for Nitrate/Nitrite |
| System | Ion Chromatography System | Ion Chromatography System |
| Column | Cation Exchange Analytical Column | Anion-Exchange Column (e.g., IonPac AS11) |
| Eluent | Methanesulfonic Acid | Sodium Hydroxide or Carbonate/Bicarbonate |
| Flow Rate | 0.8–1.2 mL/min | ~1.0 mL/min |
| Column Temperature | 20–40 °C | Ambient or controlled |
| Injection Volume | 5–25 µL | 25 µL |
| Detector | Conductivity Detector | Suppressed Conductivity or UV |
This table outlines typical conditions for IC analysis. Specific parameters should be optimized for the particular analysis.
Spectrophotometric and Colorimetric Methods for Guanidinium Nitrate Species
Spectrophotometric and colorimetric methods offer a simpler and often more rapid alternative for the quantification of guanidinium compounds and nitrate species. jst.go.jp These methods are based on the formation of a colored product that absorbs light at a specific wavelength, with the absorbance being proportional to the concentration of the analyte. google.com
The Sakaguchi reaction is a well-known colorimetric method for the determination of guanidines. akjournals.com This reaction typically involves the use of a reagent like 1-naphthol (B170400) or 8-hydroxyquinoline (B1678124) in the presence of an oxidizing agent such as alkaline bromine or N-bromosuccinimide, resulting in a red-colored product that can be measured spectrophotometrically. akjournals.com Another approach involves the reaction of guanidine (B92328) derivatives with a freshly prepared alkaline solution of a chemical reagent and hydrogen peroxide, followed by photoelectric colorimetry. google.com For nitrate and nitrite, a common method involves a diazotization reaction with sulfanilamide (B372717) and a coupling reagent like N-(1-naphthylethylenediamine) dihydrochloride (B599025) to form a colored azo dye. nemi.gov
Electrochemical Methods for this compound Determination
Electrochemical methods provide a sensitive and often direct means of analyzing electroactive species like this compound and related compounds. Voltammetry and potentiometry are two such techniques that have been applied to the analysis of guanidinium and nitro compounds.
Voltammetry and Potentiometry Applications
Voltammetry measures the current response of an electroactive species to an applied potential. readfast.in Techniques like differential pulse voltammetry can offer rapid and sensitive analysis for compounds like nitroguanidine (B56551). dtic.mil For instance, nitroguanidine can be reduced at a potential of approximately -1.2 V versus a silver/silver chloride reference electrode. dtic.mil While this makes it more difficult to reduce than some other explosives, it allows for a degree of selectivity. dtic.mil The development of modified electrodes, such as a glassy carbon electrode modified with multi-walled carbon nanotubes and polyvinylpyrrolidone, has been shown to enhance the sensitivity for nitroguanidine determination. researchgate.net
Potentiometry involves measuring the potential difference between two electrodes in a solution, where one electrode is a reference electrode and the other is an ion-selective electrode (ISE) that responds to the activity of a specific ion. researchgate.net Potentiometric sensors have been developed for the determination of guanidinium compounds. nih.govnih.gov For example, a potentiometric sensor for the quantitative determination of polyhexamethylene guanidine salts has been developed using an electrode-active substance based on an ionic associate of a degradation product with a heteropoly acid. researchgate.net Such sensors can provide a fast and simple method for the express determination of guanidinium salts. researchgate.net
Thermal Analysis Techniques in this compound Research (Methodological Focus)
Thermal analysis techniques are indispensable tools for characterizing the thermal stability, decomposition pathways, and energetic properties of this compound (MAGN). These methods involve subjecting a small sample of the compound to a controlled temperature program and measuring changes in its physical and chemical properties. For an energetic material like MAGN, understanding its behavior upon heating is critical for assessing its performance and handling characteristics. The primary techniques employed in this context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide quantitative data on heat flow and mass change, respectively. These analyses reveal key parameters such as phase transition temperatures, decomposition kinetics, and the total energy released during thermal events.
Differential Scanning Calorimetry (DSC) for Reaction Energetics and Phase Transitions
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the study of this compound, DSC is paramount for identifying phase transitions and quantifying the energetics of its decomposition.
The analysis of MAGN via DSC typically reveals two significant thermal events. The first is a sharp endothermic peak, which corresponds to the melting of the compound. Research findings consistently place this melting point at approximately 158-160 °C. This endotherm signifies a phase transition from a solid to a liquid state without decomposition.
Following the melting event, as the temperature continues to increase, a major exothermic peak is observed. This powerful exotherm represents the decomposition of MAGN. The decomposition is a rapid, high-energy-release process, which is the defining characteristic of its utility as an energetic material. Key parameters derived from this exothermic event include:
Onset Temperature (T_onset): The temperature at which the decomposition begins. For MAGN, this typically occurs in the range of 180-190 °C.
Peak Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum. This is usually observed around 195-205 °C.
Heat of Decomposition (ΔH_d): The total energy released during the decomposition process, calculated from the area under the exothermic peak. MAGN exhibits a high heat of decomposition, often measured in the range of 2100-2200 J/g.
The precise values for onset and peak temperatures are dependent on the experimental heating rate; higher heating rates shift these events to higher temperatures, a common phenomenon in thermal kinetics.
The table below summarizes typical DSC data for this compound at various heating rates.
Click to view Interactive Table: DSC Thermal Event Data for this compound
| Heating Rate (°C/min) | Melting Point (Endotherm, °C) | Decomposition Onset (T_onset, °C) | Decomposition Peak (T_peak, °C) | Heat of Decomposition (ΔH_d, J/g) |
| 5 | ~158.1 | ~181.5 | ~193.8 | ~2130 |
| 10 | ~158.4 | ~185.7 | ~199.2 | ~2150 |
| 20 | ~159.0 | ~191.2 | ~206.5 | ~2165 |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides direct evidence of decomposition by tracking mass loss as the material breaks down into gaseous products.
A typical TGA curve for MAGN shows that the compound is thermally stable with no significant mass loss up to its decomposition temperature. The analysis reveals a distinct, single-stage decomposition process that occurs abruptly. This decomposition stage directly correlates with the large exothermic peak observed in DSC analysis, confirming that the energetic event is accompanied by the near-complete breakdown of the compound.
Key findings from the TGA of MAGN include:
Decomposition Temperature Range: The mass loss process begins at an onset temperature of approximately 180 °C and is typically complete by 210-215 °C, depending on the heating rate.
Total Mass Loss: The decomposition of MAGN results in a total mass loss of nearly 100%. This indicates that the decomposition products are entirely volatile or gaseous compounds (such as Nitrogen, Water, and Carbon dioxide), leaving behind negligible solid residue.
Rate of Mass Loss (DTG): The derivative of the TGA curve (DTG) shows a sharp, single peak, indicating that the decomposition occurs in one primary, rapid step. The peak of the DTG curve represents the temperature of the maximum rate of mass loss and corresponds closely to the T_peak observed in the DSC exotherm.
The table below presents characteristic data obtained from the thermogravimetric analysis of this compound.
Click to view Interactive Table: TGA Decomposition Data for this compound
| Heating Rate (°C/min) | Onset Decomposition Temp. (°C) | Temp. of Max. Mass Loss Rate (DTG Peak, °C) | Final Decomposition Temp. (°C) | Total Mass Loss (%) |
| 5 | ~180.2 | ~192.5 | ~205.0 | ~99.8 |
| 10 | ~184.5 | ~198.1 | ~210.0 | ~99.9 |
| 20 | ~189.8 | ~205.3 | ~218.0 | ~99.8 |
Future Research Trajectories and Emerging Trends for Monoaminoguanidinium Nitrate
Advanced Computational Modeling for Predictive Monoaminoguanidinium Nitrate (B79036) Design and Properties
The use of advanced computational modeling is a burgeoning field in materials science, offering the potential to accelerate the design and development of new energetic materials with tailored properties. For Monoaminoguanidinium nitrate, future research will likely focus on the application of sophisticated computational techniques to predict its behavior and guide the synthesis of next-generation materials.
Detailed research in this area will involve the use of quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) to model the structural, electronic, and energetic properties of this compound. researchgate.netresearchgate.net These methods can provide insights into the crystal structure, stability, and decomposition mechanisms at the molecular level. For instance, simulations can predict how the molecule will behave under various stimuli, such as heat and pressure, which is crucial for understanding its performance and safety characteristics as an energetic material. mdpi.com
Predictive modeling can also be employed to design novel derivatives of this compound with enhanced properties. By systematically modifying the molecular structure in silico, researchers can screen for candidates with improved energy density, thermal stability, and reduced sensitivity. This computational-first approach can significantly reduce the experimental effort and resources required for developing new materials.
Table 1: Computational Methods in Energetic Materials Research
| Computational Method | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Investigation of structural and electronic properties. | Crystal structure, band gap, heat of formation. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of the molecule in a condensed phase to study intermolecular interactions. | Solvation properties, behavior in multicomponent systems. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the material under different conditions. | Thermal decomposition pathways, response to shock. |
Sustainable Synthesis and Life Cycle Assessment of Guanidinium (B1211019) Nitrate Production
A significant trend in chemical manufacturing is the shift towards more sustainable and environmentally friendly processes. For this compound, future research will be directed at developing greener synthesis routes and conducting comprehensive life cycle assessments (LCA) to evaluate its environmental impact from cradle to grave. decachem.com
Current synthesis methods for related compounds often rely on energy-intensive processes with hazardous precursors. rsc.orgguidechem.com Future research will explore alternative, more sustainable pathways. This includes the investigation of biocatalytic methods, where enzymes or microorganisms are used to produce guanidinium precursors from renewable feedstocks. rsc.org Another promising avenue is the use of plasma-based synthesis, which can enable reactions at lower temperatures and pressures, thereby reducing energy consumption. nih.govrsc.org
A thorough life cycle assessment will be crucial to quantify the environmental footprint of this compound production. mdpi.comresearchgate.netwur.nlsemanticscholar.org This will involve evaluating the energy consumption, greenhouse gas emissions, and waste generation associated with different synthesis routes. The results of the LCA will be instrumental in identifying the most sustainable production methods and guiding further process optimization. mdpi.com
Exploration of Novel this compound-Based Functional Materials and Applications
While this compound has been explored for its energetic properties, future research will likely uncover novel applications in a variety of functional materials. governmentattic.orgchemicalbook.comresearchgate.net Its unique chemical structure, rich in nitrogen and with the potential for hydrogen bonding, makes it an interesting building block for the design of new materials with tailored functionalities.
One area of exploration is the development of advanced pyrotechnics. This compound has shown promise as a fuel in compositions for the dissemination of agents. governmentattic.org Further research could focus on optimizing these formulations to enhance their efficiency and control their burn rates.
Beyond energetic applications, the aminoguanidinium cation could be functionalized to create new materials. For instance, it is used in the synthesis of inhibitors of cathepsin L for tumor suppression and in the development of melanocortin-4 receptor agonists as potential antiobesity agents. chemicalbook.com This suggests that derivatives of this compound could be explored for pharmaceutical or biomedical applications.
Integration of this compound into Multicomponent Energetic Systems
The performance and safety of energetic materials can be significantly enhanced by integrating them into multicomponent systems, such as co-crystals and eutectic mixtures. Future research on this compound will likely focus on its incorporation into such systems to tailor its properties. This compound has been investigated as a fuel in various systems, indicating its potential for integration. governmentattic.org
Co-crystallization, in particular, is a powerful technique for modifying the physicochemical properties of energetic materials without altering their chemical structure. researchgate.netnih.govresearchgate.netnih.gov By co-crystallizing this compound with other energetic or inert compounds, it may be possible to improve its thermal stability, reduce its sensitivity to impact and friction, and enhance its energy output. Computational screening methods can be employed to identify suitable co-formers for this compound.
The development of eutectic mixtures containing this compound is another promising research direction. Eutectics can offer lower melting points and improved processability compared to the individual components, which is advantageous for the formulation of castable explosives and propellants.
Table 2: Strategies for Multicomponent Energetic Systems
| System Type | Potential Advantage for this compound | Research Focus |
| Co-crystals | Improved stability, reduced sensitivity, enhanced performance. | Screening for suitable co-formers, characterization of co-crystal properties. |
| Eutectic Mixtures | Lower melting point, improved processability. | Phase diagram studies, formulation of castable compositions. |
| Polymer-Bonded Explosives (PBXs) | Enhanced mechanical properties, reduced sensitivity. | Binder selection, compatibility studies, performance evaluation. |
Methodological Innovations in this compound Characterization
The development of advanced energetic materials is intrinsically linked to the availability of sophisticated characterization techniques that can provide a detailed understanding of their properties and behavior. For this compound, future research will benefit from methodological innovations that enable more precise and comprehensive characterization.
Advanced thermal analysis techniques, such as high-speed differential scanning calorimetry (DSC) and thermogravimetric analysis coupled with mass spectrometry (TGA-MS), will be crucial for studying the decomposition kinetics and mechanisms of this compound under various conditions.
In situ characterization techniques will provide real-time insights into the structural changes and chemical reactions that occur when this compound is subjected to external stimuli. For example, time-resolved X-ray diffraction and Raman spectroscopy can be used to monitor the phase transitions and decomposition processes under high pressure and temperature. These advanced diagnostic tools will be invaluable for developing accurate models of the material's behavior and for designing safer and more reliable energetic formulations. mdpi.com
Conclusion and Research Outlook
Summary of Key Academic Contributions to Monoaminoguanidinium Nitrate (B79036) Knowledge
Monoaminoguanidinium nitrate (MAGN) has been a subject of scientific inquiry primarily within the field of energetic materials. Academic and industrial research has established its role as a key intermediate in the synthesis of other energetic compounds and has explored its own potential as a fuel in various formulations.
Key contributions to the understanding of this compound can be summarized as follows:
Synthesis and Intermediate Role: A significant body of work has focused on the synthesis of Triaminoguanidinium nitrate (TAGN), a widely used energetic material. In these processes, this compound is often formed as a crucial intermediate. google.comenergetic-materials.org.cn The reaction typically involves the reaction of guanidine (B92328) nitrate with hydrazine (B178648), where the controlled addition of hydrazine can lead to the formation of MAGN. google.comenergetic-materials.org.cn The solubility of MAGN in alcohols, in contrast to the insolubility of guanidine nitrate and TAGN, is a critical property exploited in purification processes. google.comenergetic-materials.org.cn
Energetic Properties and Applications: Research has identified this compound as a promising fuel component in pyrotechnic and gas-generating compositions. governmentattic.orggoogle.comjustia.com Its high nitrogen content contributes to the production of a large volume of gas upon combustion, a desirable characteristic for applications such as automotive airbags and propellants. google.comjustia.comresearchgate.net Studies have been conducted to optimize its performance in such systems, evaluating factors like particle size and its effect on burning rates and smoke yields. governmentattic.org For instance, optimization of a system containing CS (a tear gas agent) and MAGN has been shown to achieve high agent yields and efficiencies. governmentattic.org
Analytical Methodologies: The presence of this compound as an impurity in Triaminoguanidinium nitrate can significantly impact the performance and stability of the final product. google.com This has necessitated the development of precise analytical methods, such as ion chromatography, to quantify the content of MAGN in TAGN samples. google.com The ability to accurately measure MAGN concentrations is crucial for quality control in the manufacturing of TAGN-based energetic materials. google.com
Thermochemical Properties: The thermochemical properties of monoaminoguanidinium salts have been a subject of study to understand their energetic potential. researchgate.net While detailed data specifically for the nitrate salt is not extensively published in open literature, the general characteristics of guanidinium-based energetic salts, such as high heats of formation and good thermal stability, are considered relevant. researchgate.netresearchgate.net
The following table provides a summary of key research findings related to this compound:
| Research Area | Key Findings | References |
| Synthesis | Intermediate in the synthesis of Triaminoguanidinium nitrate (TAGN) from guanidine nitrate and hydrazine. Soluble in alcohol, which aids in purification. | google.comenergetic-materials.org.cn |
| Applications | Investigated as a fuel in pyrotechnic compositions and gas generants for applications like automotive airbags. | governmentattic.orggoogle.comjustia.com |
| Performance | Optimization studies have shown high efficiencies and yields in specific formulations. Particle size influences burning rate. | governmentattic.org |
| Analysis | Ion chromatography methods have been developed for the quantification of MAGN as an impurity in TAGN. | google.com |
| Properties | Generally characterized as a nitrogen-rich energetic material. | researchgate.netresearchgate.net |
Remaining Challenges and Open Questions in this compound Research
Despite the contributions to the understanding of this compound, several challenges and open questions remain, indicating avenues for future research:
Controlled Synthesis and Purification: While MAGN is formed as an intermediate, the selective and high-yield synthesis of pure this compound remains a challenge. The reaction of guanidine nitrate with hydrazine can also produce di- and triaminoguanidinium nitrate, making the isolation of pure MAGN complex. google.comenergetic-materials.org.cn Developing more controlled synthetic routes would be a significant advancement.
Comprehensive Characterization: A comprehensive public database of the physicochemical and energetic properties of pure this compound is lacking. Detailed studies on its crystal structure, thermal decomposition pathways under various conditions, and sensitivity to different stimuli (impact, friction, electrostatic discharge) are needed for a complete safety and performance assessment. europa.euissr.edu.khjes.or.jp
Stability Studies: The long-term stability of this compound, especially under fluctuating temperature and humidity conditions, is not well-documented in open literature. europa.eunih.govnih.gov Understanding its stability is critical for its potential use in long-shelf-life applications such as automotive gas generants. google.comjustia.com The compatibility of MAGN with other components in energetic formulations also requires further investigation to prevent degradation and ensure reliability. governmentattic.org
Performance in Advanced Formulations: While early studies have shown its promise as a fuel, more research is needed to evaluate the performance of this compound in modern, advanced energetic formulations. polymtl.ca This includes its use in combination with newer, high-performance oxidizers and binders to potentially develop more efficient and environmentally friendly gas generants and propellants. google.com
Environmental and Toxicological Profile: There is a general lack of publicly available information on the environmental fate and toxicological profile of this compound. nih.gov As with all energetic materials, understanding its potential impact on the environment and human health is crucial for its responsible development and application.
The following table outlines the key challenges and open questions in this compound research:
| Category | Challenges and Open Questions |
| Synthesis | - Selective synthesis of pure MAGN without byproducts. - Optimization of reaction conditions for high-yield production. |
| Characterization | - Detailed crystallographic data. - Comprehensive thermal analysis and decomposition kinetics. - Thorough sensitivity testing (impact, friction, ESD). |
| Stability | - Long-term stability under various environmental conditions. - Compatibility with other energetic material components. |
| Performance | - Evaluation in advanced gas generant and propellant formulations. - Understanding of its combustion behavior in different matrices. |
| Safety & Environment | - Detailed toxicological studies. - Assessment of environmental impact and degradation pathways. |
Prospective Impact of this compound Research on Chemical Science and Technology
Further research into this compound holds the potential for significant impacts on both fundamental chemical science and applied technology, particularly in the domain of energetic materials.
Advancement in Energetic Materials Science: A deeper understanding of the structure-property relationships in this compound can contribute to the broader knowledge base of guanidinium-based energetic salts. researchgate.netresearchgate.netacs.org Investigating how the mono-amino substitution on the guanidinium (B1211019) cation influences properties like thermal stability, density, and energetic output can provide valuable insights for the rational design of new energetic materials with tailored performance characteristics.
Development of Improved Gas Generants: As a nitrogen-rich fuel, this compound has the potential to be a key component in the next generation of non-azide gas generants for automotive safety systems. google.comjustia.com Further research could lead to formulations that are more thermally stable, have better aging characteristics, and produce a higher volume of non-toxic gases compared to current technologies. google.comjustia.com
Greener Propellant Formulations: The high nitrogen content and potentially low carbon footprint of this compound make it an attractive candidate for the development of more environmentally friendly or "green" propellants. polymtl.ca Research in this area could lead to propellants that produce fewer harmful combustion products.
Innovation in Synthesis and Purification Technologies: Addressing the challenges in the synthesis and purification of this compound could drive innovation in chemical processing technologies. google.comenergetic-materials.org.cn The development of more selective and efficient synthetic routes could have applications beyond the production of this specific compound.
Foundation for New Energetic Material Systems: As a fundamental building block, this compound can be used in the synthesis of a variety of other energetic compounds and salts. google.comenergetic-materials.org.cn A thorough understanding of its reactivity and properties will enable its use as a platform for creating novel energetic materials with unique capabilities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing monoaminoguanidinium nitrate with high purity, and how can purity be validated?
- Methodology:
- Synthesis: Use a stoichiometric reaction between guanidine derivatives and nitric acid under controlled pH and temperature. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
- Purity Validation:
- Elemental Analysis: Confirm C, H, N, and O content via combustion analysis.
- Spectroscopy: FT-IR to verify functional groups (e.g., NH₂ bending at ~1600 cm⁻¹) and absence of nitrate decomposition byproducts .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Techniques:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths and angles, particularly the covalent-ionic interplay in the guanidinium-nitrate framework .
- Solid-State NMR: Probe local environments of ¹⁵N nuclei to distinguish between amine and nitrate groups.
- Raman Spectroscopy: Identify nitrate vibrational modes (e.g., symmetric stretch at ~1040 cm⁻¹) to detect phase transitions .
Q. How do environmental factors (humidity, temperature) influence the stability of this compound?
- Experimental Design:
- Stability Chambers: Expose samples to controlled humidity (20–80% RH) and temperature (25–60°C) for 1–4 weeks.
- Analysis:
- Dynamic Vapor Sorption (DVS): Quantify hygroscopicity.
- Differential Scanning Calorimetry (DSC): Detect melting points and decomposition thresholds .
- Key Finding: Nitrate salts are prone to deliquescence above 60% RH; store in desiccators with silica gel .
Advanced Research Questions
Q. How can computational modeling predict the environmental impact of this compound aerosols, and what parameters are critical for accuracy?
- Modeling Framework:
- Inputs: Emission rates, atmospheric residence time, and reactivity with hydroxyl radicals.
- Tools: Chemical transport models (CTMs) like LOTOS-EUROS, validated against field data from regions with high nitrate concentrations (e.g., Po Valley, Europe) .
- Critical Parameters:
- Ammonia Emissions: Competing reactions with HNO₃ affect nitrate partitioning into aerosols.
- Temperature Artifacts: Cellulose filters quantitatively capture nitrate at <20°C; quartz filters underestimate by 30% at higher temperatures .
Q. How can discrepancies between experimental nitrate concentrations and model predictions be resolved?
- Resolution Strategy:
- Sensitivity Analysis: Vary ammonia and NOₓ emission inventories in models to identify dominant error sources.
- Field Validation: Deploy denuder systems to separate gas-phase HNO₃ and particulate nitrate, reducing sampling artifacts .
- Case Study: European winter models underestimate nitrate by 20% due to unaccounted agricultural NH₃ emissions; recalibrate using region-specific emission factors .
Q. What experimental protocols minimize artifacts in nitrate quantification during environmental sampling?
- Best Practices:
- Filter Selection: Cellulose filters for total nitrate (particulate + gaseous), avoiding quartz above 20°C .
- Storage: Freeze samples immediately to prevent microbial nitrate reduction.
- Analysis: Ion chromatography with suppressed conductivity detection (detection limit: 0.1 µg/m³) .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Guidelines:
- Detailed Metadata: Solvent purity, reaction vessel material, stirring rate, and cooling/heating ramp rates.
- Negative Results: Report failed attempts (e.g., unintended nitration byproducts) to guide troubleshooting .
- Example Table:
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Reaction pH | 3.5–4.0 | pH >5 causes guanidine hydrolysis |
| Crystallization Temp | 4°C | Higher temps reduce yield by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
